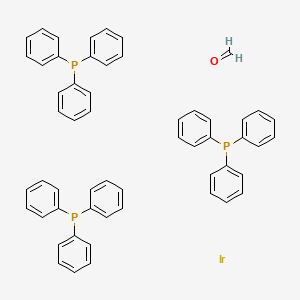
Formaldehyde tris(triphenylphosphine) iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde tris(triphenylphosphine) iridium is a complex organometallic compound that features iridium as the central metal atom coordinated with three triphenylphosphine ligands and a formaldehyde molecule. This compound is known for its unique chemical properties and has garnered significant interest in various fields of scientific research, including catalysis, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde tris(triphenylphosphine) iridium typically involves the reaction of iridium chloride with triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene. The general reaction scheme can be represented as follows:
IrCl3+3PPh3+HCHO→Ir(PPh3)3(HCHO)+3HCl
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, similar methods involving large-scale reactions under controlled conditions are employed. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions: Formaldehyde tris(triphenylphosphine) iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to iridium(I) complexes.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, leading to the formation of different iridium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmospheres.
Major Products: The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments, which can be tailored for specific applications.
科学的研究の応用
Formaldehyde tris(triphenylphosphine) iridium has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
作用機序
The mechanism by which formaldehyde tris(triphenylphosphine) iridium exerts its effects involves the coordination of the iridium center with various substrates. The triphenylphosphine ligands stabilize the iridium center, allowing it to participate in various catalytic cycles. The formaldehyde molecule can undergo transformations, such as the 2-aza-Cope rearrangement, which modulates the electronic properties of the complex and enhances its reactivity .
類似化合物との比較
Carbonylhydridotris(triphenylphosphine) iridium: This compound features a carbonyl ligand instead of formaldehyde and is used in similar catalytic applications.
Tris(triphenylphosphine) iridium chloride: This compound lacks the formaldehyde ligand and is commonly used as a precursor in the synthesis of various iridium complexes.
Uniqueness: Formaldehyde tris(triphenylphosphine) iridium is unique due to the presence of the formaldehyde ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.
特性
分子式 |
C55H47IrOP3 |
|---|---|
分子量 |
1009.1 g/mol |
IUPAC名 |
formaldehyde;iridium;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.CH2O.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;1H2; |
InChIキー |
CXCBERCMBFSTMP-UHFFFAOYSA-N |
正規SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


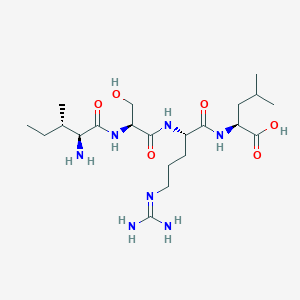
![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
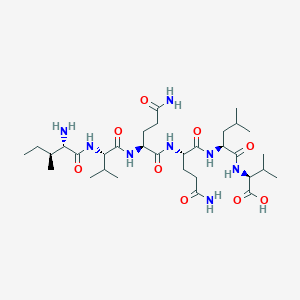
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)
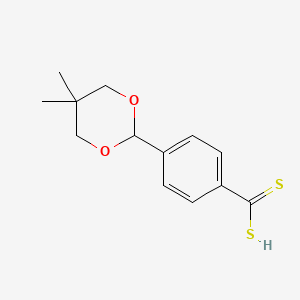
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
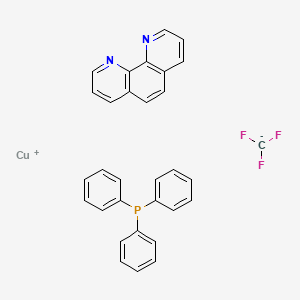
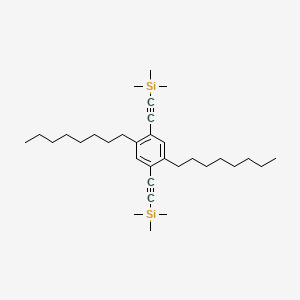
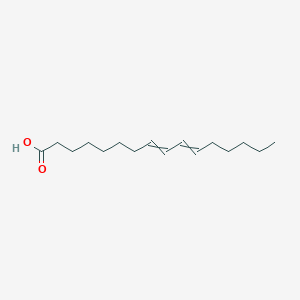
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
